molecular formula C10H15P B1609042 tert-Butylphenylphosphine CAS No. 6002-31-9

tert-Butylphenylphosphine

Cat. No. B1609042
CAS RN: 6002-31-9
M. Wt: 166.2 g/mol
InChI Key: ZSSMIQURWRIOCN-UHFFFAOYSA-N
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Description

Tert-Butylphenylphosphine (TBPP) is a popular and widely used reagent in organic chemistry. It is a phosphine ligand that has a bulky tert-butylphenyl group attached to the phosphorus atom. This bulky group provides steric hindrance, which makes TBPP an excellent ligand for catalytic reactions. TBPP is used in a variety of reactions, including cross-coupling reactions, hydrogenation reactions, and reduction reactions.

Mechanism of Action

Tert-Butylphenylphosphine acts as a ligand for transition metal catalysts, which facilitates the reaction between the substrate and the catalyst. The bulky tert-butylphenyl group attached to the phosphorus atom provides steric hindrance, which prevents unwanted side reactions and promotes the desired reaction pathway. The exact mechanism of action of tert-Butylphenylphosphine varies depending on the reaction being catalyzed.
Biochemical and Physiological Effects
tert-Butylphenylphosphine is not typically used in biochemical or physiological studies, as it is primarily used in organic chemistry. However, there have been some studies on the toxicity of tert-Butylphenylphosphine. It has been shown to be moderately toxic to aquatic organisms, but it is not considered to be highly toxic to humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-Butylphenylphosphine is its versatility as a ligand for transition metal catalysts. It has been used in a wide variety of reactions, and it is readily available and relatively inexpensive. However, tert-Butylphenylphosphine does have some limitations. It is air-sensitive and must be handled in an inert atmosphere. It is also moderately toxic, which requires careful handling and disposal.

Future Directions

There are several future directions for research involving tert-Butylphenylphosphine. One area of interest is the development of new catalytic reactions using tert-Butylphenylphosphine as a ligand. Researchers are also interested in exploring the use of tert-Butylphenylphosphine in the synthesis of new pharmaceuticals and natural products. Additionally, there is ongoing research into the toxicity of tert-Butylphenylphosphine and its effects on the environment. Overall, tert-Butylphenylphosphine is a versatile and useful reagent in organic chemistry, with many potential applications in scientific research.

Scientific Research Applications

Tert-Butylphenylphosphine is a versatile ligand that has found numerous applications in scientific research. It is commonly used in catalytic reactions, where it acts as a ligand for transition metal catalysts. tert-Butylphenylphosphine has been used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Heck reactions, and hydrogenation reactions. It has also been used in the synthesis of biologically active compounds, such as natural products and pharmaceuticals.

properties

IUPAC Name

tert-butyl(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15P/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSMIQURWRIOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)PC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404345
Record name tert-Butylphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butylphenylphosphine

CAS RN

6002-31-9
Record name tert-Butylphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butylphenylphosphine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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